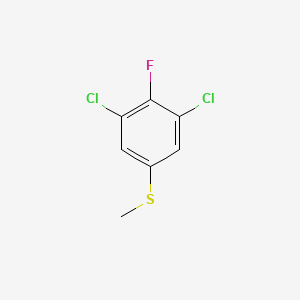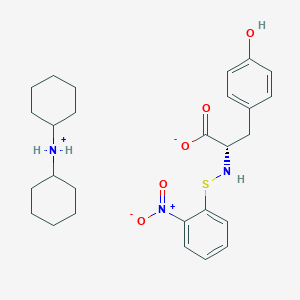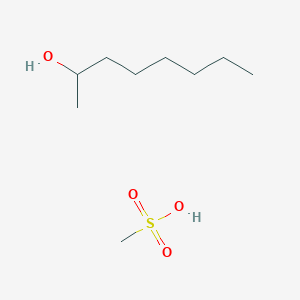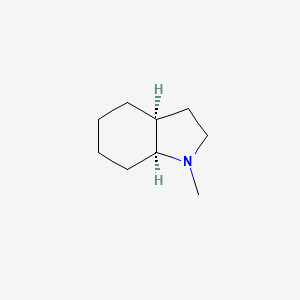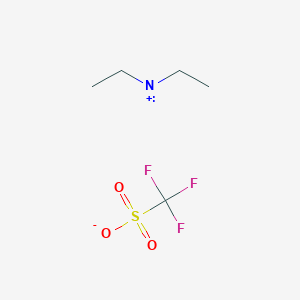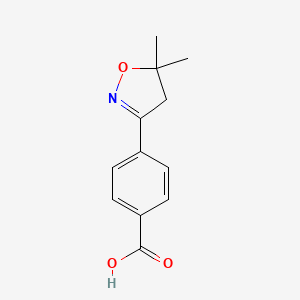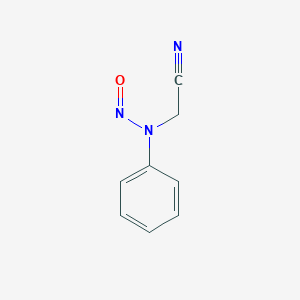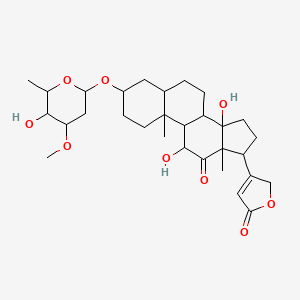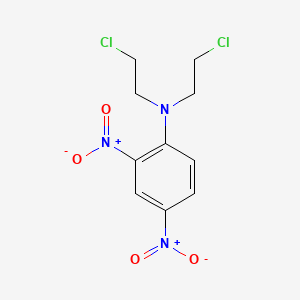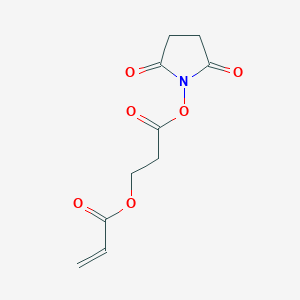
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a succinimide group and an acrylate moiety, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate typically involves the reaction of acrylic acid with N-hydroxysuccinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.
Addition Reactions: The acrylate moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization: The acrylate group can undergo polymerization reactions, forming polymers with diverse properties.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker in polymer chemistry, enabling the formation of complex polymer networks.
Biology: The compound is employed in protein crosslinking studies to investigate protein-protein interactions.
Wirkmechanismus
The mechanism of action of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate involves its reactivity with nucleophiles, such as amines and thiols. The succinimide group acts as a leaving group, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including protein crosslinking and polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate include:
2,5-Dioxopyrrolidin-1-yl acrylate: Shares the succinimide and acrylate groups but differs in the specific structure and reactivity.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Contains two succinimide groups and is used in protein crosslinking studies.
N-Succinimidyl acrylate: Similar in structure and used for similar applications in protein modification and crosslinking
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO6 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C10H11NO6/c1-2-9(14)16-6-5-10(15)17-11-7(12)3-4-8(11)13/h2H,1,3-6H2 |
InChI-Schlüssel |
QRFYVWLSONYALS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


